molecular formula C19H23FN2O2S B4427582 1-(2,3-DIMETHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

1-(2,3-DIMETHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

Cat. No.: B4427582
M. Wt: 362.5 g/mol
InChI Key: WAGXBDRQIJWLLZ-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(2-fluorophenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c1-15-6-5-9-19(16(15)2)21-10-12-22(13-11-21)25(23,24)14-17-7-3-4-8-18(17)20/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGXBDRQIJWLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the reaction of 2,3-dimethylphenylamine with 2-fluorobenzyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

1-(2,3-DIMETHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIMETHYLPHENYL)PIPERAZINE: Lacks the fluorophenyl and methanesulfonyl groups.

    1-(2-FLUOROPHENYL)PIPERAZINE: Lacks the dimethylphenyl and methanesulfonyl groups.

    4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE: Lacks the dimethylphenyl group.

Uniqueness

1-(2,3-DIMETHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE is unique due to the presence of both the dimethylphenyl and fluorophenylmethanesulfonyl groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-DIMETHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 2
1-(2,3-DIMETHYLPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

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